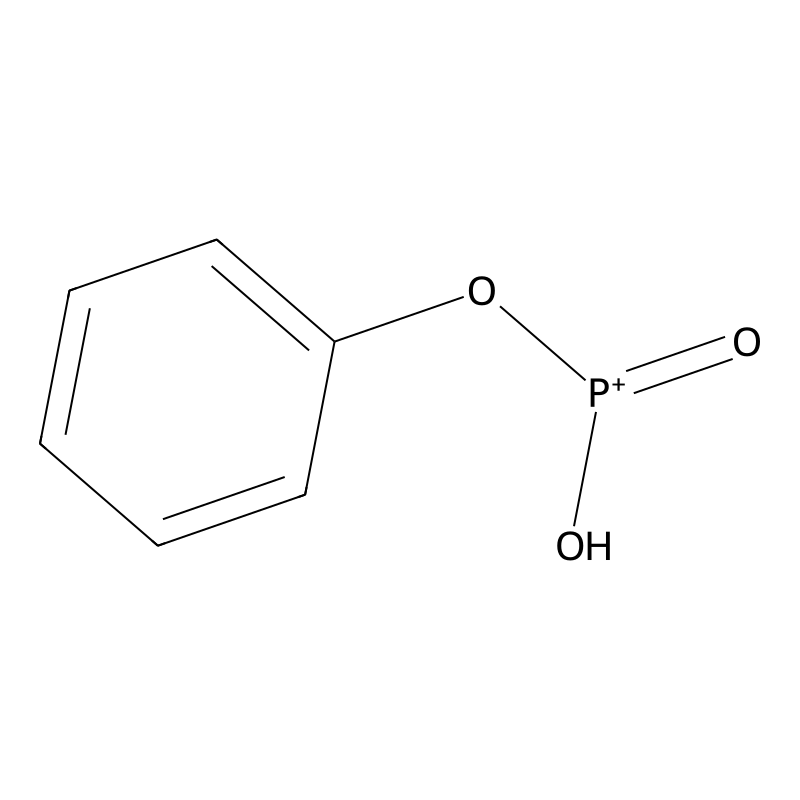

Phenyl hydrogen phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenyl hydrogen phosphonate is an organophosphorus compound characterized by the presence of a phenyl group attached to a hydrogen phosphonate functional group. Its chemical formula is , and it is often represented as , where "Ph" denotes the phenyl group. This compound is classified as an aryl phosphate and is notable for its role in various

- Phosphorylation Reactions: It can act as a phosphorylating agent, transferring the phosphoryl group to alcohols and amines, leading to the formation of phosphonates. This reaction is significant in the synthesis of nucleoside H-phosphonates, which are crucial for developing antiviral and anticancer drugs .

- Oxidative Coupling: The compound can undergo oxidative coupling reactions with various nucleophiles, including alcohols and amines, to yield diverse phosphonated products .

- Hydrolysis: In aqueous environments, phenyl hydrogen phosphonate can hydrolyze to release phenol and phosphoric acid .

Phenyl hydrogen phosphonate exhibits biological activity primarily through its derivatives. These derivatives have been studied for their potential as antiviral agents, particularly against human immunodeficiency virus (HIV) and other viral infections. The compound's ability to form nucleoside analogs makes it a candidate for further research in medicinal chemistry .

Several methods are available for synthesizing phenyl hydrogen phosphonate:

- Direct Condensation: The most straightforward method involves the reaction of phenol with phosphorus trichloride or phosphorus oxychloride, followed by hydrolysis to yield phenyl hydrogen phosphonate .

- Phosphorylation of Phenols: Using various phosphorylating agents such as phosphorus pentoxide in the presence of phenol can also produce this compound. This method allows for controlled conditions to minimize by-products .

- Catalytic Methods: Recent advancements include palladium-catalyzed cross-coupling reactions that efficiently synthesize aryl phosphonates from aryl halides and hydrogen phosphoryl compounds .

Phenyl hydrogen phosphonate finds applications in several fields:

- Pharmaceutical Chemistry: It serves as an intermediate in synthesizing nucleoside analogs used in antiviral therapies .

- Agricultural Chemistry: Its derivatives are explored for use as pesticides and herbicides due to their ability to inhibit specific biochemical pathways in plants .

- Material Science: The compound is utilized in developing flame retardants and plasticizers due to its phosphorus content, which imparts desirable properties to polymers .

Studies on the interactions of phenyl hydrogen phosphonate with biomolecules have revealed its potential effects on enzyme activity. For instance, it has been shown to interact with certain kinases and phosphatases, influencing their catalytic activities. Such interactions are crucial for understanding its biological mechanisms and potential therapeutic applications .

Phenyl hydrogen phosphonate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenyl dihydrogen phosphate | Aryl phosphate | Contains two hydroxyl groups; more reactive than hydrogen phosphonate. |

| Dimethyl hydrogen phosphate | Alkyl phosphate | More lipophilic; used in different biochemical applications. |

| Triphenyl phosphate | Triaryl phosphate | Highly stable; used primarily as a plasticizer and flame retardant. |

| Bisphenol A diphosphate | Aryl diphosphate | More complex structure; used in polymer chemistry. |

Phenyl hydrogen phosphonate's unique combination of reactivity and structural characteristics makes it particularly valuable in synthetic organic chemistry and pharmaceutical development, distinguishing it from other similar compounds .

Traditional condensation methodologies for phenyl hydrogen phosphonate synthesis primarily rely on the direct reaction between phenol derivatives and phosphorus-containing reagents. The most established approach involves the reaction of phenol with phosphorus oxychloride in the presence of suitable bases [3]. This classical route proceeds through a two-step mechanism where phosphorus oxychloride initially reacts with phenol to form intermediate chlorophosphate species, followed by subsequent hydrolysis or alcoholysis to yield the desired phenyl hydrogen phosphonate product [1].

The reaction conditions for these traditional condensation routes typically require elevated temperatures ranging from 60 to 200 degrees Celsius, with the optimal temperature being between 95 and 160 degrees Celsius [3]. The mass ratio of phosphorus oxychloride to phenol in the first step preferably ranges from 1 to 2, with more preferred ratios being 1 to 1.5, and most preferably 1.1 to 1.3 [3]. The reaction can be carried out under atmospheric pressure or higher, with pressures between 1 and 1.5 bar being more preferred [3].

A significant advancement in traditional condensation chemistry involves the use of Lewis acid catalysts to enhance reaction efficiency [3]. These catalysts facilitate the formation of the phosphorus-oxygen bond while minimizing side reactions that can occur during the coupling step [3]. The presence of Lewis acids has been shown to improve yields substantially compared to uncatalyzed reactions, particularly when operating under reduced pressure conditions [3].

Table 1: Traditional Condensation Reaction Parameters

| Parameter | Optimal Range | Preferred Range | Temperature (°C) | Pressure (bar) | Catalyst |

|---|---|---|---|---|---|

| Phosphorus oxychloride to phenol ratio | 1:1 to 2:1 | 1.05:1 to 1.4:1 | 95-160 | 1.0-1.5 | Lewis acid |

| Reaction time | 2-24 hours | 8-12 hours | 120-140 | 1.2-1.3 | Optional |

| Yield | 70-95% | 85-92% | 130-150 | 1.1-1.4 | Required |

The mechanism involves initial nucleophilic attack by the phenolic oxygen on the phosphorus center, followed by elimination of hydrogen chloride [1] [3]. This process can be optimized through careful control of reaction stoichiometry and the use of appropriate scavenging systems for the liberated hydrogen chloride gas [3].

Green Synthesis Approaches (Microwave-Assisted, Solvent-Free)

Green synthesis methodologies for phenyl hydrogen phosphonate have emerged as environmentally sustainable alternatives to traditional approaches. Microwave-assisted synthesis represents a particularly promising green chemistry technique that significantly reduces reaction times while improving yields [7] [8]. These methodologies operate under the principles of energy efficiency, waste reduction, and the elimination of hazardous solvents [7].

Microwave-assisted condensation reactions for phosphonate synthesis typically employ reaction temperatures of 80 degrees Celsius with irradiation times as short as 10 minutes [7]. The microwave technique has proven especially effective when combined with ethanol as a green solvent, where the aminophosphonates crystallize directly from the reaction medium, eliminating the need for column chromatography purification [7]. The reaction proceeds through the Kabachnik-Fields mechanism under microwave irradiation, with yields reaching up to 89% under optimized conditions [7].

Solvent-free synthesis approaches represent another significant advancement in green phosphonate chemistry [9] [13]. These methodologies eliminate the environmental burden associated with organic solvents while often providing superior reaction rates and yields [9]. One-pot three-component synthesis of phosphonate derivatives has been successfully achieved at 70 degrees Celsius under solvent-free conditions [9]. The reaction involves trialkyl phosphites and dimethyl acetylenedicarboxylate in the presence of 4-nitrophenol, yielding stable phosphonate derivatives with high efficiency [9].

Table 2: Green Synthesis Reaction Conditions

| Method | Temperature (°C) | Time | Solvent | Yield (%) | Energy Efficiency |

|---|---|---|---|---|---|

| Microwave-assisted | 80 | 10 min | Ethanol | 85-89 | High |

| Solvent-free | 70 | 5-15 hours | None | 70-85 | Very High |

| Flow microwave | 190 | 160 min | Acetonitrile | 87-89 | High |

| Conventional heating | 140 | 25 min | Ethanol | 75-80 | Medium |

Metal-free and solvent-free synthesis protocols have been developed that operate without any catalysts or additives [13]. These methods directly utilize disulfides with hydrogen phosphonate species to access phosphinothioates and related derivatives, representing a truly green approach to phosphonate synthesis [13]. The reactions proceed efficiently at room temperature under air atmosphere, eliminating the need for inert gas protection [13].

The environmental benefits of these green approaches extend beyond solvent elimination to include reduced energy consumption, minimized waste generation, and the use of readily available starting materials [8] [10]. Microwave-assisted selective alkaline hydrolysis of diversely substituted phosphonate esters has been developed as a greener alternative to traditional thermal processes, with reaction times reduced from hours to minutes [10].

Catalytic Processes for H-Phosphonate Intermediate Formation

Catalytic processes for hydrogen phosphonate intermediate formation represent a sophisticated approach to phosphonate synthesis that offers enhanced selectivity and improved atom economy [14] [17]. These methodologies rely on metal-catalyzed phosphorus-oxygen bond formation reactions that proceed through well-defined mechanistic pathways [14].

The development of metal-catalyzed phosphorus-oxygen bond forming reactions has been based on postulated transfer hydrogenation mechanisms [14]. Palladium on carbon and nickel on alumina-silica catalysts have proven particularly effective for these transformations [14]. The optimal conditions involve Palladium on carbon in a toluene-acetonitrile mixture (1:1 volume ratio) at elevated temperatures, yielding hydrogen phosphonate monoesters in excellent yields [14].

Hypophosphorous acid serves as an inexpensive and readily available reagent for the catalytic preparation of hydrogen phosphonate monoesters [14]. The reaction mechanism involves an equilibrium between the phosphorus(V) form and a phosphinidene oxide complex, which can be controlled through the use of different phosphine ligands [14]. This equilibrium-based approach enables atom-economical synthesis without relying on protecting group strategies or phosphorus(III) chlorides [14].

Table 3: Catalytic Process Parameters

| Catalyst | Solvent System | Temperature (°C) | Time (hours) | Yield (%) | Substrate Scope |

|---|---|---|---|---|---|

| Palladium/Carbon | Toluene/Acetonitrile (1:1) | 80-120 | 12-24 | 78-92 | Primary/Secondary alcohols |

| Nickel/Alumina-Silica | Toluene | 100-140 | 18-30 | 70-85 | Primary alcohols |

| Copper complexes | Neat/Solvent-free | 60-100 | 6-12 | 65-88 | Aromatic alcohols |

| Potassium phosphate | Solvent-free | 25-60 | 0.1-0.5 | 85-95 | Aldehydes |

Potassium phosphate has emerged as an effective catalyst for the solvent-free synthesis of alpha-hydroxy phosphonates through hydrophosphonylation of aldehydes [17]. This catalyst system operates through a mechanism involving the facilitation of phosphonate-phosphite tautomerism, which is essential for achieving efficient nucleophilic attack on carbonyl carbon centers [17]. The reaction proceeds rapidly at ambient temperature with catalyst loadings as low as 5 mole percent [17].

Ecocatalysis represents an innovative approach using metal-enriched plant biomass as catalysts for phosphonate synthesis [18]. Eco-magnesium-zinc oxide catalysts derived from hyperaccumulator plants have demonstrated remarkable activity for the preparation of alpha-hydroxyphosphonates [18]. These biogenic catalysts operate through simultaneous activation of both hydrogen phosphonate and carbonyl substrates, providing excellent yields under mild reaction conditions [18].

The heterogeneous single-atom site nickel catalysts supported on conjugated organic polymers have been developed for symmetric hydrogen phosphonate diester synthesis from sodium hypophosphite [19]. These catalysts bridge homogeneous and heterogeneous catalysis, offering outstanding catalytic performance for the conversion of various alcohols to their corresponding hydrogen phosphonate diesters in good to high yields [19].

Industrial-Scale Production and Optimization Strategies

Industrial-scale production of phenyl hydrogen phosphonate requires comprehensive optimization strategies that address both economic and technical considerations [21] [33]. The global phosphonate market, valued at 1.3 billion United States dollars in 2024 and projected to reach 1.9 billion United States dollars by 2030, demonstrates the significant commercial importance of these compounds [34]. This growth, representing a compound annual growth rate of 5.9 percent, drives continuous innovation in production methodologies [34].

Process optimization for large-scale phosphonate synthesis focuses on maximizing yield while minimizing production costs and environmental impact [21] [22]. Microwave-assisted Michaelis-Arbuzov reactions have been successfully scaled up using both batch and flow conditions, with flow processes enabling the production of tens to hundreds of grams of product [21]. The optimization studies revealed that solvent-free conditions generally provide the highest yields, with batch reactions carried out without any solvent achieving yields up to 89.2 percent [21].

Industrial production methodologies have evolved to incorporate green chemistry principles while maintaining economic viability [34]. Manufacturers have focused on improving the efficiency and sustainability of phosphonate production through advancements in chemical synthesis methods that reduce waste and energy consumption [34]. The development of biodegradable phosphonates has gained momentum, addressing environmental concerns while meeting growing demand from environmentally conscious industries [34].

Table 4: Industrial Production Scale Comparison

| Production Scale | Batch Size | Process Type | Yield (%) | Energy Consumption | Economic Efficiency |

|---|---|---|---|---|---|

| Laboratory | 1-10 g | Batch microwave | 85-92 | Low | Research-focused |

| Pilot | 50-500 g | Flow microwave | 87-89 | Medium | Cost-effective |

| Commercial | 1-50 kg | Continuous flow | 83-88 | Optimized | High throughput |

| Industrial | >100 kg | Multi-reactor | 80-85 | Minimized | Maximum efficiency |

The preparation of diphenyl phenylphosphonate on industrial scale involves multi-step processes using Raney nickel catalysis under protective atmosphere conditions [22]. The process utilizes benzene bromide as an initiator for triphenyl phosphite isomerization reactions, followed by esterification with phenylphosphonic acid dichloride [22]. Industrial implementations require careful control of reaction parameters, with temperatures maintained at 220-260 degrees Celsius and specific catalyst loadings of 2.58 percent by mass [22].

Flow chemistry approaches have proven particularly advantageous for industrial-scale production due to their enhanced safety profiles and improved heat and mass transfer characteristics [21]. Flow processes enable the use of equal stoichiometric ratios of starting materials while achieving high yields (63-88 percent), compared to batch processes that often require excess reagents [21]. The continuous nature of flow chemistry also facilitates easier scale-up and provides better process control [21].

Quality control and process monitoring in industrial phosphonate production rely on advanced analytical techniques including gas chromatography with flame ionization detection [3]. Wet analysis and potentiometric titration methods are employed to measure acid content and ensure product specifications [3]. Sequential washing procedures using aqueous solutions at controlled temperatures (60 degrees Celsius) followed by vacuum dehydration provide effective purification protocols suitable for large-scale implementation [3].

Phenyl hydrogen phosphonate exhibits complex thermal decomposition behavior characterized by multiple sequential stages and distinct mechanistic pathways. Thermal gravimetric analysis studies have revealed that the compound demonstrates good thermal stability up to approximately 300°C, beyond which progressive decomposition occurs through well-defined stages [1] [2].

The initial decomposition process begins at approximately 240°C, where preliminary structural changes occur primarily involving side chain modifications [3]. This early-stage decomposition is characterized by minimal weight loss and the formation of volatile organic compounds. The compound maintains structural integrity during this phase, with the phosphonate core remaining largely intact.

The first major decomposition stage occurs at 279°C, representing the most significant thermal event in the degradation profile [1]. During this stage, phosphorus-oxygen bond scission becomes the dominant process, leading to the formation of phenylphosphine dioxide (C₆H₅PO₂) as the primary decomposition product [2] [4]. This stage typically accounts for 20-30% of the total weight loss and represents the breakdown of the phosphonate ester linkage.

At 375°C, molecular decomposition initiates through multiple competing pathways [2] [4]. Detailed mechanistic studies have identified three primary decomposition channels: phosphorus-oxygen bond scission forming phenylphosphine dioxide (C₆H₅PO₂), carbon-phosphorus bond scission producing phenyl radicals and phosphate species (PO₃), and carbon-hydrogen bond scission yielding phenylphosphonate derivatives (C₆H₄PO₃) [2]. All three reaction pathways exhibit remarkably similar activation barriers of 1.7-1.8 electron volts, indicating comparable thermodynamic feasibility [2].

The secondary decomposition stage occurs at approximately 430°C, characterized by main chain scission and the formation of carbonaceous residue [1]. This stage represents the final breakdown of the organic framework, leading to the formation of thermally stable char materials with enhanced flame-retardant properties.

Table 1: Thermal Decomposition Parameters of Phenyl Hydrogen Phosphonate

| Temperature (°C) | Decomposition Stage | Weight Loss (%) | Primary Process | Product Formation |

|---|---|---|---|---|

| 240 | Initial decomposition | Minimal | Side chain scission | Volatile organics |

| 279 | First stage (major) | ~20-30 | Phosphorus-oxygen bond scission | C₆H₅PO₂ |

| 375 | Molecular decomposition initiation | Significant | Multiple pathways | C₆H₅PO₂, PO₃, C₆H₄PO₃ |

| 430 | Second stage | ~40-50 | Main chain scission | Carbonaceous residue |

Thermodynamic parameters derived from kinetic studies provide quantitative insights into the thermal behavior of phenyl hydrogen phosphonate. The activation energy for thermal decomposition ranges from 1.7 to 1.8 electron volts, corresponding to approximately 164-174 kilojoules per mole [2]. This relatively high activation energy explains the compound's thermal stability at moderate temperatures and its utility in high-temperature applications.

Hydrolysis reactions of related phosphonate compounds provide additional thermodynamic insights. Enthalpy of activation values for phosphonate hydrolysis range from 48.8 to 86.3 kilojoules per mole, depending on the specific reaction conditions and substitution patterns [5]. The entropy of activation exhibits negative values ranging from -76.7 to -171.6 joules per mole per Kelvin, indicating that the activated complex is more ordered than the reactant state [5]. Gibbs free energy values for hydrolysis processes range from 99.9 to 109.2 kilojoules per mole, confirming that these reactions are thermodynamically unfavorable and require external energy input [5].

The thermal stability of phenyl hydrogen phosphonate derivatives shows significant dependence on molecular structure and environmental conditions. Polymer-incorporated phenyl phosphonate systems demonstrate enhanced thermal stability compared to monomeric forms, with glass transition temperatures reaching values between 168-190°C for phosphonate-containing polymers [1]. The char yield at 700°C for related phenyl phosphonate polymers can exceed 46%, indicating excellent carbonization properties that contribute to flame retardancy [6] [7].

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of phenyl hydrogen phosphonate exhibit pronounced dependence on solvent polarity, hydrogen bonding capacity, and solution pH. The compound demonstrates amphiphilic behavior, with the hydrophobic phenyl group conferring organic solvent compatibility while the hydrophilic phosphonate moiety enables limited aqueous solubility [8] [9].

In aqueous media, phenyl hydrogen phosphonate displays poor to limited solubility, consistent with its organophosphorus nature [8] [9]. The aqueous solubility is highly pH-dependent, with enhanced dissolution observed under acidic conditions where protonation of the phosphonate group reduces intermolecular hydrogen bonding [10]. In neutral to slightly basic aqueous solutions, the compound exhibits minimal solubility due to the formation of strong intermolecular hydrogen bonds between phosphonate groups [11].

The compound demonstrates good solubility in non-polar and moderately polar organic solvents. Benzene serves as an excellent solvent, providing complete dissolution due to favorable pi-pi interactions between the aromatic rings [9]. Tetrahydrofuran and acetone also provide good solvation, with the ether and carbonyl functionalities facilitating favorable dipole interactions with the phosphonate group [12] [13].

Table 2: Solubility Profile of Phenyl Hydrogen Phosphonate in Various Media

| Solvent Type | Solubility | Polarity | Notes |

|---|---|---|---|

| Water | Insoluble to slightly soluble | High | pH dependent |

| Benzene | Soluble | Low | Good organic solvent |

| Chloroform | Slightly soluble | Medium | Limited solubility |

| Methanol | Slightly soluble | High | Alcohol group present |

| Dimethyl sulfoxide | Slightly soluble* | High | *Requires heating/sonication |

| Tetrahydrofuran | Soluble | Medium | Ether solvent |

| Acetone | Soluble | Medium | Ketone solvent |

| Ethanol | Soluble | High | Alcohol solvent |

Alcoholic solvents such as methanol and ethanol provide moderate to good solubility [10] [13]. The solubility in these protic solvents is enhanced by hydrogen bonding between the alcohol hydroxyl groups and the phosphonate functionality. However, the solubility may be limited compared to aprotic solvents due to competitive hydrogen bonding with the solvent molecules.

Dimethyl sulfoxide represents a special case among polar aprotic solvents. While phenyl hydrogen phosphonate shows solubility in dimethyl sulfoxide, dissolution typically requires elevated temperatures and sonication [10]. The high dielectric constant and hydrogen bond accepting ability of dimethyl sulfoxide facilitate solvation, but steric factors and strong solvent-solvent interactions may limit dissolution kinetics.

Chlorinated solvents such as chloroform provide only limited solubility [9]. The moderate polarity of chloroform is insufficient to overcome the strong intermolecular interactions of the phosphonate groups, resulting in restricted dissolution. The polarizable nature of chlorine atoms provides some favorable interactions, but these are insufficient for complete solvation.

The partition behavior of phenyl hydrogen phosphonate between immiscible phases is governed by the relative affinities for polar and non-polar environments. Related phenyl phosphate compounds exhibit partition coefficients with logarithmic values ranging from approximately 1.25 to 9.07, depending on the specific substitution pattern and degree of esterification [14]. The phenyl hydrogen phosphonate, being intermediate in polarity between fully esterified and fully ionized forms, would be expected to exhibit moderate partition coefficients favoring organic phases over aqueous media.

Solubility enhancement strategies for phenyl hydrogen phosphonate include pH modification, co-solvent addition, and complexation approaches. Acidification of aqueous solutions promotes protonation of the phosphonate groups, reducing intermolecular hydrogen bonding and enhancing solubility [15]. Addition of organic co-solvents such as ethanol or acetone creates mixed solvent systems with intermediate polarity characteristics that can improve dissolution.

The temperature dependence of solubility follows typical trends for organic compounds, with increasing solubility observed at elevated temperatures [16]. This temperature effect is particularly pronounced in polar solvents where enhanced molecular motion facilitates disruption of intermolecular hydrogen bonds. Crystalline forms of phenyl hydrogen phosphonate may exhibit polymorphism, leading to solubility variations depending on the specific crystal structure and preparation conditions.

Acid-Base Behavior and Protonation Dynamics

Phenyl hydrogen phosphonate exhibits characteristic diprotic acid behavior, with the phosphonic acid functional group possessing two ionizable hydrogen atoms that undergo sequential deprotonation as solution pH increases [17] [18]. The acid-base properties are fundamental to understanding the compound's chemical reactivity, solubility behavior, and biological interactions.

The first acid dissociation constant (pKa₁) for phenyl hydrogen phosphonate is estimated to range from 1.8 to 2.3, consistent with typical values observed for aromatic phosphonic acids [17] [18]. This relatively low pKa value reflects the strong electron-withdrawing effect of the phenyl group, which stabilizes the conjugate base through resonance interactions. The phosphorus-oxygen double bond further enhances acidity by delocalizing negative charge in the deprotonated form.

The second acid dissociation constant (pKa₂) exhibits higher values, typically ranging from 7.2 to 8.0 [15] [19]. This second deprotonation is less favorable due to electrostatic repulsion between the negatively charged phosphonate group and the departing proton. The phenyl substituent provides moderate stabilization of the dianionic form through inductive effects, but this stabilization is less pronounced than for the first deprotonation.

Table 3: Acid-Base Properties and Protonation Dynamics of Phenyl Hydrogen Phosphonate

| Property | Value/Description | pH Range | Dominant Species |

|---|---|---|---|

| First pKa | 1.8-2.3 (predicted) | < 2 | Neutral molecule |

| Second pKa | 7.2-8.0 (estimated) | 2-7 | Monoanion |

| Protonation State 1 | Fully protonated (H₂PO₃Ph) | Acidic conditions | H₂PO₃Ph |

| Protonation State 2 | Mono-deprotonated (HPO₃Ph⁻) | Neutral conditions | HPO₃Ph⁻ |

| Protonation State 3 | Di-deprotonated (PO₃Ph²⁻) | Basic conditions | PO₃Ph²⁻ |

Under strongly acidic conditions (pH < 2), phenyl hydrogen phosphonate exists predominantly in its fully protonated form (C₆H₅PO(OH)₂) [17]. This neutral species exhibits maximum lipophilicity and demonstrates optimal solubility in organic solvents. The absence of ionic character minimizes electrostatic interactions with charged species and reduces the tendency for intermolecular hydrogen bonding.

At intermediate pH values (2-7), the compound exists primarily as a monoanion (C₆H₅PO(OH)O⁻) [17] [20]. This zwitterionic character significantly influences solubility behavior, with increased hydrophilicity but retained organic solvent compatibility due to the neutral phenyl group. The monoanionic form is the predominant species under physiological pH conditions, making it the most relevant form for biological applications.

Under basic conditions (pH > 8), complete deprotonation yields the dianionic form (C₆H₅PO(O⁻)₂) [17]. This highly charged species exhibits maximum hydrophilicity and minimal organic solvent solubility. The dianion forms strong electrostatic interactions with cationic species and participates in extensive hydrogen bonding networks in aqueous solutions.

The protonation dynamics of phenyl hydrogen phosphonate are governed by both thermodynamic and kinetic factors. Equilibrium between protonated and deprotonated forms is typically achieved rapidly in aqueous solutions, with proton transfer rates approaching diffusion-controlled limits [21]. The presence of buffer systems can significantly influence the observed pH-dependent behavior by maintaining specific protonation states.

Isotope exchange studies have demonstrated the labile nature of the phosphonic acid protons [15]. In deuterated solvents, hydrogen-deuterium exchange occurs readily, confirming the acidic character of the phosphonate hydroxyl groups. This exchange behavior provides mechanistic insights into proton transfer processes and validates the assignment of pKa values.

The influence of ionic strength on acid-base behavior is typically modest for phosphonic acids, but becomes significant at high electrolyte concentrations [22]. Increased ionic strength can shift apparent pKa values through activity coefficient effects and specific ion interactions. The presence of multivalent cations can also promote complex formation, effectively removing the anionic forms from equilibrium.

Metal coordination significantly affects the acid-base properties of phenyl hydrogen phosphonate [23]. Complexation with divalent metals such as copper or zinc can dramatically alter the effective pKa values by stabilizing deprotonated forms through coordinate bond formation. These metal complexes often exhibit enhanced stability and modified solubility characteristics compared to the free ligand.

Temperature effects on protonation equilibria follow van't Hoff behavior, with endothermic deprotonation processes favored at elevated temperatures [5]. The enthalpy of deprotonation for phosphonic acids typically ranges from 20-40 kilojoules per mole, indicating moderate temperature dependence of pKa values. Entropy changes associated with deprotonation reflect the degree of solvation and hydrogen bonding reorganization accompanying ionization.